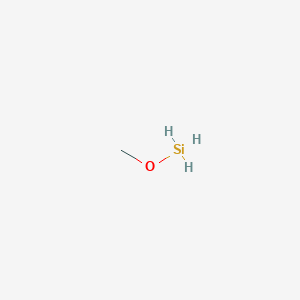

Methoxysilane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2171-96-2 |

|---|---|

Molekularformel |

CH6OSi |

Molekulargewicht |

62.143 g/mol |

IUPAC-Name |

methoxysilane |

InChI |

InChI=1S/CH6OSi/c1-2-3/h1,3H3 |

InChI-Schlüssel |

ARYZCSRUUPFYMY-UHFFFAOYSA-N |

SMILES |

CO[SiH3] |

Kanonische SMILES |

CO[SiH3] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methoxysilane Hydrolysis for Surface Grafting

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanisms, experimental protocols, and critical factors governing the surface grafting of methoxysilanes. The process, commonly known as silanization, is a cornerstone for modifying the surface properties of materials, enabling applications from biocompatible coatings on medical implants to the immobilization of biomolecules for diagnostic assays.

The Core Mechanism: A Three-Step Process

The covalent attachment of methoxysilane molecules to a hydroxylated surface is a multi-step process involving hydrolysis, condensation, and final bond formation. This process transforms a reactive liquid silane (B1218182) into a stable, covalently bound monolayer or multilayer film.

Step 1: Hydrolysis of this compound

The initial and rate-determining step is the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) on the silane to form reactive silanol (B1196071) groups (Si-OH). This reaction requires the presence of water.[1][2] The hydrolysis is a stepwise process, and the reactivity of the silane can be influenced by the number of alkoxy groups present.[3][4]

The reaction is catalyzed by either acid or base.[4][5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy-oxygen is protonated, making it a better leaving group. A subsequent nucleophilic attack by a water molecule on the silicon atom displaces methanol.[5][6] This process is generally faster than condensation under acidic conditions.[5]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels a methoxide (B1231860) ion.[7]

Step 2: Condensation and Grafting

Once silanol groups are formed, they can undergo condensation reactions. This can proceed via two competing pathways:

-

Surface Grafting: The desired reaction involves the condensation of a silanol group with a hydroxyl group (-OH) on the substrate surface (e.g., the native oxide layer of a silicon wafer). This forms a stable, covalent siloxane bond (Si-O-Substrate) and anchors the molecule to the surface.[8]

-

Self-Condensation (Oligomerization): Silanol groups can also react with each other, forming siloxane bonds (Si-O-Si) between adjacent silane molecules.[2] This can lead to the formation of oligomers in the solution or a cross-linked network on the surface.[9][10] While some cross-linking can enhance the stability of the grafted layer, excessive polymerization in the solution can lead to the deposition of physically adsorbed aggregates rather than a uniform monolayer.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]

A Beginner's Guide to the Synthesis of Functionalized Methoxysilanes

Audience: Researchers, scientists, and drug development professionals new to organosilane chemistry.

Core Focus: This guide provides a foundational understanding of the primary synthetic routes to functionalized methoxysilanes, detailing common experimental protocols and characterization techniques.

Introduction: The Versatility of Functionalized Methoxysilanes

Functionalized methoxysilanes are a class of organosilicon compounds with the general structure R-Si(OCH₃)₃. These molecules are bifunctional: they possess a reactive organic group (R) and hydrolyzable methoxy (B1213986) groups.[1] The methoxy groups can undergo hydrolysis and condensation to form stable siloxane bonds (-Si-O-Si-), allowing them to graft onto inorganic substrates like glass and metal oxides or to form polysiloxane networks.[2] The organic functional group provides a site for further chemical reactions, enabling the covalent linking of organic molecules, polymers, or biomolecules.[3] This dual reactivity makes them invaluable as surface modifiers, adhesion promoters, cross-linking agents, and coupling agents in a wide range of applications, from drug delivery and diagnostics to advanced materials and coatings.[1][4][5]

Core Synthetic Strategies

The synthesis of functionalized methoxysilanes typically involves the formation of a stable silicon-carbon bond. For beginners, three primary methods offer robust and versatile pathways to a wide array of functionalized silanes: Nucleophilic Substitution , Hydrosilylation , and the Grignard Reaction . A fourth useful strategy involves the Post-synthesis Modification of an existing functional silane (B1218182).

Caption: Core synthetic pathways to functionalized methoxysilanes.

Nucleophilic Substitution

This is a direct and common method for introducing amine and thiol functionalities. The synthesis of 3-aminopropyltrithis compound (B80574) (APTMS), a widely used silane, can be achieved by reacting an allyl halide with trithis compound or by the animation of a haloalkylsilane.[6][7]

Example: Synthesis of γ-aminopropyltriethoxysilane from γ-chloropropyltriethoxysilane. A similar reaction can be applied for methoxysilanes. An industrial-scale process involves the reaction of γ-chloropropyltriethoxysilane with liquid ammonia (B1221849) under pressure.[7] The reaction produces the desired aminosilane (B1250345) and ammonium (B1175870) chloride as a byproduct. The crude product is then purified by vacuum distillation.[7]

Hydrosilylation

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne.[8] The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[8][9] This method is highly versatile for creating a stable Si-C linkage and is compatible with a wide range of functional groups.[10]

General Reaction Scheme: R-CH=CH₂ + H-Si(OCH₃)₃ --(Catalyst)--> R-CH₂-CH₂-Si(OCH₃)₃

This reaction allows for the synthesis of organosilicon compounds with functional groups that might be difficult to introduce using other methods.[8]

Grignard Reaction

The Grignard reaction is a classic method for forming silicon-carbon bonds.[11] It involves the reaction of a haloalkoxysilane with a Grignard reagent (R-MgX), which is prepared by reacting an alkyl or aryl halide with magnesium metal.[12] This method is particularly useful for synthesizing alkyl- and aryl-substituted methoxysilanes. The reaction must be carried out under anhydrous conditions in an ether solvent, which stabilizes the Grignard reagent.[13]

General Reaction Scheme:

-

Formation of Grignard Reagent: R-X + Mg --(ether)--> R-MgX

-

Reaction with Silane: R-MgX + Cl-Si(OCH₃)₃ --> R-Si(OCH₃)₃ + MgXCl

The order of addition (silane to Grignard or vice-versa) can be controlled to favor partial or full substitution of the chloro groups.[11]

Post-Synthesis Modification

Often, it is simpler to modify a commercially available functional silane than to build one from scratch. The aza-Michael reaction is an excellent example, where an amine-functionalized silane, like 3-aminopropyltriethoxysilane (B1664141), reacts with acrylates to yield more complex functional silanes with high efficiency.[4] This approach is highly modular and allows for the introduction of diverse functionalities.

Experimental Protocols & Workflows

A successful synthesis relies on a well-defined experimental workflow, from reaction setup to product purification and characterization.

Caption: General workflow for synthesis and characterization.

Protocol 1: Synthesis of Functionalized Silane via Aza-Michael Reaction[5]

This protocol is adapted from the synthesis of silyl (B83357) mono- and diadducts from 3-aminopropyltriethoxysilane and acrylates.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopropyltriethoxysilane (1 mmol) in 10 mL of methanol (B129727).

-

Reaction: Add the corresponding acrylate (B77674) (1 mmol for mono-adduct, 2 mmol for di-adduct) to the solution.

-

Heating: Stir the mixture at 50 °C for 2-4 hours under an inert atmosphere (e.g., Nitrogen).

-

Work-up: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting residue multiple times with diethyl ether and dry under vacuum to yield the final product.

Protocol 2: Amino-Silylation of a Glass Surface[15]

This protocol demonstrates the "functionalization" step where the synthesized silane is used to modify a surface.

-

Cleaning: Thoroughly wash the glass or silica (B1680970) surface with soap and water, followed by rinsing with deionized water and then acetone (B3395972). Dry the surface completely.

-

Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of the aminopropylalkoxysilane in dry acetone.

-

Immersion: Immerse the cleaned, dry surface in the silane solution for 30-60 seconds.

-

Rinsing: Rinse the surface thoroughly with fresh acetone to remove any unbound silane.

-

Curing: Allow the surface to air-dry. For more robust coatings, the surface can be cured in an oven at 110°C for 10-15 minutes.

Characterization of Functionalized Methoxysilanes

Confirming the structure and purity of the synthesized silane is a critical step. Spectroscopic methods are the primary tools for this analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organosilanes.[5]

-

¹H NMR: Provides information on the protons in the organic functional group and the methoxy groups. The methoxy protons (-OCH₃) typically appear as a sharp singlet around 3.6 ppm.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The methoxy carbon appears around 50 ppm.

-

²⁹Si NMR: Directly probes the silicon environment. The chemical shift indicates the substitution pattern on the silicon atom. For example, in R-Si(OCH₃)₃ systems, the signal appears in the -40 to -70 ppm range.[14]

Infrared (IR) and Raman Spectroscopy

These techniques identify the presence of key functional groups.

-

Si-O-C stretch: Strong bands are typically observed around 1080-1100 cm⁻¹ and 815-840 cm⁻¹.

-

Si-C bond: A characteristic peak appears around 1250 cm⁻¹.

-

Organic Group: The characteristic vibrations of the functional group (e.g., C=O, N-H, S-H) will also be present. For example, the N-H stretching of a primary amine appears in the 3300-3500 cm⁻¹ region.[4]

Quantitative Data Summary

The following tables summarize typical data from the synthesis and characterization of functionalized silanes.

Table 1: Reaction Conditions and Yields for Aza-Michael Addition[4]

| Starting Silane | Acrylate Reactant | Product Type | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Aminopropyltriethoxysilane | Acrylonitrile | Mono-adduct | 2 | 50 | 99 |

| Aminopropyltriethoxysilane | Acrylonitrile | Di-adduct | 48 | 50 | 16 |

| Aminopropyltriethoxysilane | Methyl Acrylate | Mono-adduct | 4 | 50 | 98 |

Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃) for an Amine-Functionalized Silane Derivative[15]

| Functional Group | Assignment | Chemical Shift (δ, ppm) |

| Methoxy | -Si(OCH₃ )₃ | ~3.6 (singlet) |

| Ethoxy (for comparison) | -Si(OCH₂CH₃ )₃ | ~1.2 (triplet) |

| Ethoxy (for comparison) | -Si(OCH₂ CH₃)₃ | ~3.8 (quartet) |

| Propyl Chain | -Si-CH₂ -CH₂-CH₂-N- | ~0.6 (multiplet) |

| Propyl Chain | -Si-CH₂-CH₂ -CH₂-N- | ~1.7 (multiplet) |

| Propyl Chain | -Si-CH₂-CH₂-CH₂ -N- | ~3.6 (multiplet) |

Table 3: Key FTIR Vibrational Frequencies[4][16]

| Bond / Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

| Si-O-C | Asymmetric Stretch | 1090 - 1103 |

| Si-O-Si | Asymmetric Stretch | 1030 - 1100 |

| N-H (Primary Amine) | Stretch | 3310 - 3447 |

| C≡N (Nitrile) | Stretch | 2190 - 2236 |

| C=O (Ester/Carbonyl) | Stretch | 1671 - 1736 |

| Si-OH (Silanol) | Stretch | ~956 |

The Sol-Gel Process: From Monomer to Material

Once synthesized, methoxysilanes are often used as precursors in the sol-gel process to create inorganic or hybrid organic-inorganic materials.[17][18][19] This process involves two key reactions:

-

Hydrolysis: The methoxy groups react with water to form silanol (B1196071) groups (Si-OH) and methanol. This reaction can be catalyzed by acid or base.[20]

-

Condensation: The silanol groups react with each other (or with other methoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or methanol and forming a cross-linked network or polymer.[20]

Caption: The Sol-Gel process for forming polysiloxane networks.

By controlling the reaction conditions (pH, water/silane ratio, catalyst, temperature), the final properties of the resulting material, such as porosity and mechanical strength, can be tailored.[17] This process is fundamental to creating functional coatings, monoliths, and nanoparticles from the silane monomers you synthesize.

References

- 1. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]

- 2. zmsilane.com [zmsilane.com]

- 3. gantrade.com [gantrade.com]

- 4. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-Aminopropyltrithis compound synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Aminopropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]

- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. Hydrosilylation Catalyst [sigmaaldrich.com]

- 11. gelest.com [gelest.com]

- 12. byjus.com [byjus.com]

- 13. leah4sci.com [leah4sci.com]

- 14. Effect of the Organic Functional Group on the Grafting Ability of Trialkoxysilanes onto Graphene Oxide: A Combined NMR, XRD, and ESR Study | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Level Characterisation of the Surface of Carbohydrate-Functionalised Mesoporous silica Nanoparticles (MSN) as a Potential Targeted Drug Delivery System via High Resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 18. Sol-gel method – Chobotix [chobotix.cz]

- 19. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

methoxysilane reaction with hydroxyl groups tutorial

An In-depth Technical Guide to Methoxysilane Reactions with Hydroxyl Groups for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the reaction between methoxysilanes and hydroxyl groups, a cornerstone of surface modification chemistry. The principles and protocols outlined are critical for applications ranging from bioconjugation and biosensor development to the surface treatment of materials used in drug delivery systems.

Core Reaction Mechanism

The reaction of methoxysilanes with hydroxyl-bearing substrates is a multi-step process that results in the formation of a stable, covalent siloxane bond (Si-O-Substrate). This process is generally understood to occur in four primary stages: hydrolysis, condensation, hydrogen bonding, and covalent bond formation.[1]

-

Hydrolysis: The initial step involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silane (B1218182) to form reactive silanol (B1196071) groups (-OH).[1] This reaction requires water, which can be present in the solvent, adsorbed on the substrate surface, or from atmospheric moisture.[1][2] The hydrolysis of methoxysilanes is generally faster than that of other alkoxysilanes, like ethoxysilanes, and can proceed without catalysis.[1][3]

-

Condensation: The newly formed silanols are highly reactive and can condense with each other to form siloxane (Si-O-Si) bonds, resulting in oligomers.[1][4] The extent of this self-condensation is influenced by factors such as the amount of available water and the concentration of the silane solution.[1]

-

Hydrogen Bonding: The silanol groups, both on the monomeric silane and the oligomers, form hydrogen bonds with the hydroxyl groups present on the substrate surface.[1][5] This brings the reactive species into close proximity with the surface.

-

Covalent Bonding: The final step involves a condensation reaction between the silanol groups of the silane and the hydroxyl groups of the substrate.[5] This forms a durable, covalent Si-O-Substrate linkage, with the concomitant loss of water.[1] This step is often promoted by drying or curing at elevated temperatures (e.g., 110-120°C) to drive off water and complete the bond formation.[1][6]

Factors Influencing the Reaction

The efficiency and outcome of the silanization process are governed by several critical parameters. Careful control of these factors is essential for achieving a stable and uniform surface modification.[7]

-

pH: The reaction is subject to acid or base catalysis.[8] Acidic conditions (pH 4-5 for non-amino silanes) generally accelerate the hydrolysis step more than the condensation step.[9][10] Conversely, basic conditions tend to favor condensation.[3] Amino silanes are self-alkaline and can hydrolyze with water alone.[10]

-

Water Availability: Water is essential for the initial hydrolysis of the methoxy groups.[1] The source can be trace amounts in an anhydrous solvent, atmospheric moisture, or water intentionally added to the reaction solution.[1][6] The water-to-silane ratio is a key parameter controlling the reaction kinetics.[7]

-

Temperature: Higher temperatures generally accelerate all reaction steps, including hydrolysis, condensation, and the final covalent bond formation (curing).[1][7] Curing is often performed at 70-120°C to remove water and ensure a stable silane layer.[1][11]

-

Solvent: The choice of solvent is critical. Anhydrous solvents like toluene (B28343) are often used for vapor or liquid phase deposition to form monolayers.[1][6] For solution-based methods, alcohols (methanol for methoxysilanes) or acetone (B3395972) are common.[10][12] It is crucial to match the alcohol solvent to the silane's alkoxy group to prevent transesterification.[10]

-

Silane Concentration: The concentration of the silane in the solution affects the thickness of the resulting layer.[1] While a monolayer is often desired, typical solution concentrations (e.g., 0.5-5% by weight) can lead to the formation of multilayers.[1][13]

Quantitative Data Summary

The success of surface modification is often quantified by physical and chemical analysis. The following tables summarize key quantitative data related to the silanization process.

Table 1: Surface Wettability Changes

This table illustrates the change in surface hydrophobicity, measured by water contact angle, after treating a glass surface with a long-chain alkylsilane. A higher contact angle indicates a more hydrophobic surface.

| Surface Condition | Typical Water Contact Angle (°) | Reference |

| Untreated Glass Slide | 30° - 50° | [6] |

| Glass Slide after Silanization | 95° - 110° | [6] |

Table 2: Silane Layer Degradation and Mechanical Properties

This table presents data on the degradation of a silane coupling layer in a resin composite after water immersion, highlighting the impact on the material's mechanical properties.

| Parameter | Before Water Immersion | After 7 Days in Water | Reference |

| Elastic Modulus (GPa) | 8.2 | 6.9 | [14] |

| Predicted Silane Coupling Ratio (%) | 78.2% | 68.4% | [14] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for the silanization of glass or silicon oxide surfaces in a liquid phase, synthesized from common research methodologies.[6][11][12] This procedure is foundational for preparing substrates for cell culture, microarrays, or the immobilization of biomolecules.

Materials:

-

Glass microscope slides or silicon wafers

-

This compound coupling agent (e.g., (3-Aminopropyl)trithis compound - APTMS)

-

Reagents for cleaning: Acetone, Isopropanol (B130326), Deionized (DI) water[6]

-

Optional for enhanced cleaning: Piranha solution (H₂SO₄/H₂O₂) or 1:1 MeOH/HCl[6][11]

-

Equipment: Beakers, slide staining jars, forceps, sonicator, oven, nitrogen gas stream[6]

Protocol:

-

Substrate Cleaning: Proper cleaning is critical for a uniform silane layer.[6][12]

-

Place slides in a rack and immerse in acetone. Sonicate for 15 minutes.

-

Rinse thoroughly with DI water.

-

Immerse in isopropanol and sonicate for 15 minutes.

-

Rinse again with DI water and dry under a nitrogen stream.[6]

-

For enhanced hydroxyl group generation, an optional piranha etch or acid wash can be performed (handle with extreme care).[6]

-

-

Drying/Dehydration: Place the cleaned slides in an oven at 110°C for 30-60 minutes to remove all adsorbed water.[6]

-

Silane Solution Preparation: In a fume hood, prepare a 0.5% to 2% (v/v) solution of the this compound in the chosen anhydrous solvent (e.g., 2 mL silane in 98 mL anhydrous toluene).[6] Use the solution immediately after preparation.

-

Silanization Reaction:

-

Rinsing: Remove the slides from the solution and rinse them with the fresh anhydrous solvent to remove excess, unbound silane.[6]

-

Curing:

-

Final Wash (Optional): A final sonication in a solvent like acetone or cyclohexane (B81311) can remove any loosely bound oligomers.[11]

Applications in Drug Development and Research

The ability to precisely control surface chemistry makes this compound reactions invaluable in the life sciences.

-

Drug Delivery Systems: The surfaces of mesoporous silica (B1680970) or other nanoparticles can be functionalized with silanes to control drug loading and release kinetics.[15] This modification can alter the hydrophobicity of the carrier and introduce functional groups for targeted delivery.[15]

-

Biosensors and Microarrays: Silanization provides a stable foundation for the covalent immobilization of biomolecules like antibodies or DNA onto silicon or glass surfaces.[16][17] This is a critical step in the fabrication of high-sensitivity biosensors and diagnostic microarrays.

-

Biomaterial Compatibility: Surface modification with silanes can be used to improve the biocompatibility of implantable materials or to create surfaces that resist non-specific protein adsorption, which is crucial for many in-vivo and in-vitro applications.[18]

-

Composite Materials: In dental and orthopedic composites, silane coupling agents are used to create a strong bond between an organic polymer matrix and inorganic fillers (like silica), enhancing the mechanical properties and durability of the material.[14][19]

References

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. gelest.com [gelest.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. afinitica.com [afinitica.com]

- 10. witschem.com [witschem.com]

- 11. surfmods.jp [surfmods.jp]

- 12. ronaldschulte.nl [ronaldschulte.nl]

- 13. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]

- 14. scispace.com [scispace.com]

- 15. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Silicon surface modification with a mixed silanes layer to immobilize proteins for biosensor with imaging ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surface modification and conjugation strategies for bioassay/biomaterial applications - DORAS [doras.dcu.ie]

- 18. nanomedicine-rj.com [nanomedicine-rj.com]

- 19. dakenchem.com [dakenchem.com]

The Cornerstone of Material Innovation: An In-depth Technical Guide to Methoxysilane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methoxysilanes are a versatile class of organosilicon compounds that serve as fundamental building blocks in advanced material science. Their unique bifunctional nature, possessing both hydrolyzable methoxy (B1213986) groups and a customizable organic functional group, allows for the covalent linkage of inorganic and organic materials. This capability has led to significant advancements in composites, coatings, surface modifications, and nanoparticle synthesis. This guide provides a comprehensive overview of methoxysilane chemistry, including core principles, quantitative data on reaction kinetics, detailed experimental protocols, and visualizations of key chemical pathways.

Core Principles: The Chemistry of Hydrolysis and Condensation

The reactivity of methoxysilanes is primarily governed by the hydrolysis of the silicon-methoxy (Si-OCH₃) bonds, followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups.[1] This two-step process is the foundation of sol-gel synthesis, surface modification, and cross-linking applications.

Hydrolysis: In the presence of water, the methoxy groups are replaced by hydroxyl groups, forming silanols and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either acids or bases.[1] The rate of hydrolysis is influenced by several factors, including pH, water/silane (B1218182) ratio, and the steric bulk of the alkoxy group.[2][3] Generally, methoxysilanes hydrolyze faster than their ethoxysilane (B94302) counterparts.[2]

Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water.[1] This process can lead to the formation of dimers, oligomers, and eventually a three-dimensional cross-linked network.[3] Condensation can also occur between silanol groups and hydroxyl groups on the surface of an inorganic substrate, leading to covalent bonding and surface modification.[4]

The overall reaction pathway can be visualized as follows:

Quantitative Data on Reaction Kinetics

The rates of hydrolysis and condensation are critical for controlling the final material properties. The following tables summarize key kinetic data for common methoxysilanes.

| Silane | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Phenyltrithis compound (PTMS) | THF, K₂CO₃, excess water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | - | [3] |

| Propyltrithis compound (PrTMS) | THF, K₂CO₃, excess water | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | - | [3] |

| Methacryloxypropyltrithis compound (MPTMS) | THF, K₂CO₃, excess water | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | - | [3] |

| γ-Glycidoxypropyltrithis compound (γ-GPS) | 2 wt% aqueous solution, pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for first hydrolysis step) | 68.4 (for epoxy ring opening) | [5] |

| Methoxysilanes-terminated polybutadiene | Various catalysts, 25°C, 50% humidity | 0.29 to 5.4 x 10⁻⁴ min⁻¹ | - | [3] |

| Silane | pH | Effect on Hydrolysis Rate | Reference |

| Alkoxysilanes (general) | Acidic (<4) | Rate increases with decreasing pH.[6] | [2][6] |

| Alkoxysilanes (general) | Neutral (~7) | Minimum hydrolysis rate.[6] | [6][7] |

| Alkoxysilanes (general) | Basic (>7) | Rate increases with increasing pH.[6] | [6][7] |

| γ-Methacryloxypropyltrithis compound (MPS) | 2, 4, 6, 8, 10 | Longer times for complete hydrolysis at near-neutral pH. | [8][9] |

The Sol-Gel Process: From Solution to Solid Material

The sol-gel process is a versatile wet-chemical technique for synthesizing a wide variety of inorganic and hybrid materials, particularly metal oxides.[10] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For silica-based materials, methoxysilanes like tetrathis compound (B109134) (TMOS) and tetraethyl orthosilicate (B98303) (TEOS) are common precursors.[11]

The process can be broadly divided into the following stages:

-

Hydrolysis and Condensation: The this compound precursor is hydrolyzed in a solvent (typically an alcohol) with a catalyst to form a sol of silica (B1680970) oligomers.

-

Gelation: As the condensation reaction proceeds, the oligomers link together to form a continuous three-dimensional network that spans the entire volume, resulting in a gel.

-

Aging: The gel is aged in its mother liquor, during which further condensation occurs, strengthening the network and causing shrinkage.

-

Drying: The solvent is removed from the gel network to produce a porous solid. The drying method determines the final properties of the material.

Surface Modification: Tailoring Interfacial Properties

Methoxysilanes are widely used as coupling agents to improve the adhesion and compatibility between dissimilar materials, such as inorganic fillers and organic polymer matrices.[12] Organofunctional methoxysilanes are particularly effective for this purpose. The methoxy groups react with hydroxyl groups on the surface of the inorganic material to form stable covalent bonds.[13] The organofunctional group is then available to interact or react with the polymer matrix, creating a strong interfacial bond.[1]

This surface modification can significantly enhance the mechanical and thermal properties of composite materials and improve the performance of coatings and adhesives.[14][15]

Methoxysilanes as Cross-linking Agents

Vinyl-functional methoxysilanes, such as vinyltrithis compound (B1682223) (VTMS), are effective cross-linking agents for polymers like polyethylene (B3416737).[16] The process typically involves grafting the VTMS onto the polymer backbone using a peroxide initiator, followed by moisture-induced cross-linking.[17][18] The hydrolysis of the methoxy groups to silanols and their subsequent condensation creates a stable, three-dimensional siloxane network within the polymer matrix.[16] This cross-linking significantly improves the thermal stability, mechanical strength, and chemical resistance of the polymer.[16][18]

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles via Sol-Gel Method (Stöber Process)

This protocol describes the synthesis of monodisperse silica nanoparticles from tetrathis compound (TMOS) in an ethanol (B145695)/ammonia/water solution.

Materials:

-

Tetrathis compound (TMOS)

-

Ethanol (absolute)

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

-

Deionized water

Procedure:

-

In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. The exact ratios will determine the final particle size. A typical starting point is 100 mL of ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide.

-

Stir the solution vigorously at room temperature.

-

Rapidly add a specific amount of TMOS (e.g., 5 mL) to the stirring solution.

-

Continue stirring for a designated period (e.g., 2-24 hours). The solution will become turbid as the silica nanoparticles form.

-

The nanoparticles can be collected by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and catalyst.

-

Dry the collected nanoparticles in an oven at a suitable temperature (e.g., 60-100°C).

Protocol 2: Surface Modification of Glass with 3-Aminopropyltrithis compound (APTMS)

This protocol details the procedure for functionalizing a glass surface with amino groups using APTMS.

Materials:

-

Glass slides

-

3-Aminopropyltrithis compound (APTMS)

-

Ethanol or dry acetone

-

Deionized water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

Procedure:

-

Cleaning the Glass Surface:

-

Immerse the glass slides in piranha solution for 30 minutes to an hour to remove organic residues and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides thoroughly with copious amounts of deionized water and then with ethanol.

-

Dry the slides in an oven or with a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of APTMS in ethanol or dry acetone.

-

Immerse the cleaned and dried glass slides in the APTMS solution for 15-60 minutes at room temperature.[13]

-

After immersion, rinse the slides with ethanol to remove excess, unbound silane.[19]

-

Cure the slides in an oven at approximately 100-120°C for about an hour to promote the covalent bonding of the silane to the glass surface.

-

Protocol 3: Cross-linking of Polyethylene with Vinyltrithis compound (VTMS)

This protocol outlines a two-step process for cross-linking polyethylene using VTMS.

Materials:

-

Polyethylene (e.g., LDPE)

-

Vinyltrithis compound (VTMS)

-

Dicumyl peroxide (DCP) as a radical initiator

-

Dibutyltin dilaurate (DBTDL) as a condensation catalyst

-

An extruder and a hot press

Procedure:

-

Grafting:

-

Premix VTMS and DCP.

-

Melt and homogenize the polyethylene in an extruder.

-

Inject the VTMS/DCP mixture into the molten polyethylene.[18] Ensure thorough mixing for uniform grafting.

-

Extrude and pelletize the silane-grafted polyethylene.

-

-

Cross-linking (Moisture Curing):

-

Blend the grafted polyethylene pellets with a catalyst masterbatch containing DBTDL.

-

Shape the blend into the desired form (e.g., sheets, films) using a hot press or extruder.

-

Expose the shaped material to moisture to initiate cross-linking. This can be done by immersing it in hot water (80-95°C) or exposing it to steam.[20] The duration of moisture exposure will depend on the thickness of the material and the desired degree of cross-linking.

-

This guide provides a foundational understanding of this compound chemistry and its applications in material science. For more specific applications, further optimization of reaction conditions and material selection is often necessary.

References

- 1. mdpi.com [mdpi.com]

- 2. gelest.com [gelest.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalization and Surface Modifications of Bioactive Glasses (BGs): Tailoring of the Biological Response Working on the Outermost Surface Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. afinitica.com [afinitica.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrithis compound, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]

- 9. researchgate.net [researchgate.net]

- 10. vb.nweurope.eu [vb.nweurope.eu]

- 11. mdpi.com [mdpi.com]

- 12. The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents [mdpi.com]

- 13. APTS_Methods [bio.umass.edu]

- 14. researchgate.net [researchgate.net]

- 15. inha.elsevierpure.com [inha.elsevierpure.com]

- 16. nbinno.com [nbinno.com]

- 17. scielo.br [scielo.br]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. evonik.com [evonik.com]

A Comparative Analysis of Trimethoxysilane and Triethoxysilane: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Trimethoxysilane (B1233946) (TMS) and triethoxysilane (B36694) (TES) are versatile organosilicon compounds widely utilized as precursors for silica-based materials, coupling agents, and in surface modification protocols. Their utility in drug development and materials science stems from the reactivity of the silicon-hydride bond and the hydrolyzable alkoxy groups. The choice between these two silanes is often dictated by their distinct physical and chemical properties, which influence reaction kinetics, handling procedures, and the characteristics of the final product. This technical guide provides an in-depth comparison of the fundamental properties of trithis compound and triethoxysilane, offering a comprehensive resource for researchers and professionals in the field.

Core Physical and Chemical Properties: A Comparative Overview

The fundamental physical and chemical characteristics of trithis compound and triethoxysilane are summarized below. These properties are crucial for designing experimental setups, ensuring safe handling, and predicting the behavior of these reagents in various applications.

Physical Properties

A side-by-side comparison of the key physical properties of trithis compound and triethoxysilane is presented in Table 1. These properties highlight the differences in volatility, density, and other physical behaviors of the two compounds.

| Property | Trithis compound | Triethoxysilane |

| Chemical Formula | C₃H₁₀O₃Si | C₆H₁₆O₃Si |

| Molecular Weight | 122.195 g/mol [1] | 164.27 g/mol [2] |

| Appearance | Clear, colorless liquid[1] | Colorless liquid[2][3] |

| Boiling Point | 84 °C (183 °F; 357 K)[1] | 134-135 °C (273-275 °F; 407-408 K)[3] |

| Melting Point | -115 °C (-175 °F; 158 K)[1] | -170 °C[2] |

| Density | 0.86 g/mL[1] | 0.8745 g/cm³ at 20 °C (68 °F)[2] |

| Refractive Index | 1.3687 at 20 °C[4] | 1.377 at 20 °C[3] |

| Flash Point | Not explicitly found | 26 °C[2] |

| Vapor Pressure | < 7.2 mmHg (20 °C)[1] | 20.25 mmHg[2] |

| Solubility | Slightly soluble in water; hydrolyzes rapidly.[4] | Insoluble in water; hydrolyzes. Soluble in polar organic solvents like alcohols and ethers.[5] |

Chemical Reactivity and Safety

The chemical behavior, particularly the hydrolysis and condensation rates, and the safety profiles of TMS and TES are critical considerations for their application.

| Property | Trithis compound | Triethoxysilane |

| Hydrolysis Rate | Hydrolyzes rapidly in water and even in air within minutes.[1] The methoxy (B1213986) groups are sterically less hindered and thus more susceptible to nucleophilic attack by water. | Hydrolyzes more slowly than trithis compound. The bulkier ethoxy groups provide greater steric hindrance, slowing the hydrolysis rate. |

| Reactivity | Highly reactive due to the presence of a silicon-hydrogen bond and hydrolyzable methoxy groups.[6] | Exhibits relatively lower reactivity compared to other Si-H containing compounds, making it suitable for more controlled reactions.[3] |

| Key Reactions | Undergoes hydrolysis, condensation, copolymerization, and disproportionation reactions.[1] Used in hydrosilylation. | Primarily used in hydrosilylation reactions and as a reducing agent.[3] Susceptible to hydrolysis.[3] |

| Main Hazards | Toxic by inhalation, flammable.[1] | Flammable liquid and vapor. Fatal if inhaled. Causes severe skin burns and eye damage.[7] |

| GHS Pictograms | GHS02: Flammable, GHS06: Toxic[1] | GHS02: Flammable, GHS05: Corrosive, GHS06: Toxic, GHS08: Health Hazard |

| NFPA 704 | 4 (Health), 3 (Flammability), 2 (Instability)[1] | 3 (Health), 3 (Flammability), 1 (Instability) |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible characterization of silane (B1218182) properties. The following section outlines protocols for key experiments.

Determination of Hydrolysis Rate by 29Si NMR Spectroscopy

This protocol provides a method to monitor the hydrolysis of trithis compound and triethoxysilane by observing the changes in the silicon environment using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Trithis compound or Triethoxysilane

-

Deuterated solvent (e.g., acetone-d6, acetonitrile-d3)

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NH4OH, optional)

-

NMR tubes (5 mm)

-

Micropipettes

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the 29Si frequency.

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, prepare a stock solution of the silane in the chosen deuterated solvent. A typical concentration is 0.1 M.

-

To initiate the hydrolysis, add a specific amount of deionized water to the silane solution in the NMR tube. The water-to-silane molar ratio is a critical parameter and should be carefully controlled.

-

If a catalyst is used, it should be added to the water before mixing with the silane solution.

-

-

NMR Data Acquisition:

-

Immediately after adding water, shake the NMR tube to ensure homogeneity and place it in the NMR spectrometer.

-

Acquire a series of 29Si NMR spectra at regular time intervals. The time interval will depend on the hydrolysis rate (shorter intervals for trithis compound).

-

Typical 29Si NMR acquisition parameters include:

-

Pulse sequence: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Relaxation delay (d1): Sufficiently long to allow for full relaxation of the silicon nuclei (e.g., 30-60 seconds).

-

Number of scans: Dependent on the concentration and desired signal-to-noise ratio.

-

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transform, phase correction, baseline correction).

-

Identify and integrate the peaks corresponding to the unhydrolyzed silane, partially hydrolyzed species (monosilanols, disilanols), and fully hydrolyzed silanetriol. The chemical shifts will change as methoxy/ethoxy groups are replaced by hydroxyl groups.

-

Plot the concentration of the starting silane as a function of time to determine the rate of hydrolysis.

-

Measurement of Physical Properties

The following are standard methods for determining key physical properties of liquid silanes.

1. Boiling Point Determination

-

Apparatus: A micro-boiling point apparatus or a standard distillation setup.

-

Procedure:

-

Place a small, pure sample of the silane into a boiling tube.

-

Insert a thermometer with the bulb positioned in the vapor phase above the liquid surface.

-

Heat the sample gently and evenly.

-

The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, resulting in a stable temperature reading.[8][9][10]

-

Due to the moisture sensitivity of these silanes, the experiment should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

2. Density Measurement (ASTM D4052)

-

Apparatus: A digital density meter based on the oscillating U-tube principle.[3]

-

Procedure:

-

Calibrate the instrument with dry air and deionized water at the desired temperature.

-

Inject a small, bubble-free aliquot of the silane into the measuring cell.[3]

-

The instrument measures the oscillation frequency of the U-tube containing the sample and calculates the density.[3]

-

Ensure the sample is handled under an inert atmosphere to prevent reaction with moisture.

-

3. Refractive Index Measurement

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Apply a few drops of the silane to the clean, dry prism surface.

-

Close the prism and allow the sample to equilibrate to the measurement temperature.

-

Read the refractive index from the instrument's scale or digital display.

-

Perform the measurement quickly to minimize evaporation and reaction with atmospheric moisture.

-

4. Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Tester)

-

Apparatus: A Pensky-Martens closed-cup flash point tester.[1][2][4]

-

Procedure:

Signaling Pathways and Logical Relationships

The hydrolysis of trialkoxysilanes is a fundamental process that precedes their use in most applications. The reaction mechanism is dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis of Trialkoxysilanes

Caption: Acid-catalyzed hydrolysis of a trialkoxysilane.

Base-Catalyzed Hydrolysis of Trialkoxysilanes

Caption: Base-catalyzed hydrolysis of a trialkoxysilane.

Conclusion

The selection between trithis compound and triethoxysilane is a critical decision in the development of silica-based materials and surface modification strategies. Trithis compound offers higher reactivity and faster hydrolysis rates, which can be advantageous for rapid processes. However, this reactivity also necessitates more stringent handling procedures to control the reaction and mitigate safety risks. Conversely, triethoxysilane provides greater stability and slower, more controllable hydrolysis kinetics, making it a preferred choice for applications requiring precise control over the condensation process. The detailed physical, chemical, and safety data, along with the standardized experimental protocols presented in this guide, provide a solid foundation for making informed decisions in the laboratory and in process development. Understanding these fundamental differences is paramount for optimizing experimental outcomes and ensuring the safe and effective use of these important organosilicon compounds.

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 5. scribd.com [scribd.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. smart.dhgate.com [smart.dhgate.com]

- 10. smart.dhgate.com [smart.dhgate.com]

- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

The Pivotal Role of Methoxysilanes in Sol-Gel Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process represents a versatile and widely adopted method for synthesizing a diverse range of materials with tailored properties. At the heart of this technique lies the chemistry of the precursor materials, with methoxysilanes emerging as a critical class of compounds that significantly influence the structure, properties, and functionality of the final sol-gel product. This technical guide provides an in-depth exploration of the role of methoxysilanes in the sol-gel process, detailing the underlying chemical principles, experimental methodologies, and the impact of these precursors on material characteristics.

Core Principles: The Chemistry of Methoxysilanes in the Sol-Gel Process

The sol-gel process, in the context of methoxysilanes, is fundamentally a two-step reaction: hydrolysis and condensation. These reactions transform a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" (a continuous three-dimensional network).

Hydrolysis: The process is initiated by the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) precursor in the presence of water. This reaction is typically catalyzed by an acid or a base and results in the formation of silanol (B1196071) groups (Si-OH).[1][2][3][4] The general reaction is as follows:

Si(OCH₃)₄ + 4H₂O → Si(OH)₄ + 4CH₃OH

The rate of hydrolysis is influenced by several factors, including the pH of the solution, the water-to-silane molar ratio, and the temperature.[1][5] Acidic conditions tend to promote a slower, more controlled hydrolysis, while basic conditions lead to a more rapid reaction.[1][4]

Condensation: Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[1][2][3] This step is responsible for the formation of the three-dimensional network that constitutes the gel. There are two primary condensation pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O

-

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol (B129727) molecule. (HO)₃Si-OH + CH₃O-Si(OCH₃)₃ → (HO)₃Si-O-Si(OCH₃)₃ + CH₃OH

The relative rates of hydrolysis and condensation, which are heavily dependent on the reaction conditions, dictate the final structure and properties of the gel.[1]

Below is a DOT language script illustrating the fundamental chemical pathways in the sol-gel process involving a generic methoxysilane.

The Influence of this compound Precursors on Material Properties

The choice of this compound precursor is a critical determinant of the final material's properties. Different precursors offer unique functionalities that can be leveraged to tailor the sol-gel derived material for specific applications.

| Precursor | Common Abbreviation | Key Features & Effects on Material Properties |

| Tetrathis compound | TMOS | Forms a purely inorganic silica (B1680970) network. Results in materials with high hardness and thermal stability.[2] |

| Methyltrithis compound | MTMS | Introduces a methyl group, imparting hydrophobicity and reducing surface energy.[6][7][8] Can improve mechanical flexibility compared to purely inorganic silica.[9] |

| Dimethyldithis compound | DMDMS | Increases the organic content, further enhancing hydrophobicity and flexibility.[9] |

| (3-Glycidyloxypropyl)trithis compound | GPTMS | Contains an epoxy functional group that can be used for further chemical modification and cross-linking, enhancing adhesion to various substrates.[10] |

| (3-Aminopropyl)trithis compound | APTMS | Provides an amine functional group, which can alter surface charge and provide sites for covalent attachment of biomolecules. |

| Vinyltrithis compound | VTMS | Contains a vinyl group that can participate in polymerization reactions, allowing for the creation of organic-inorganic hybrid polymers.[11] |

Experimental Protocols

The successful synthesis of sol-gel materials using methoxysilanes requires careful control over the experimental parameters. Below are detailed methodologies for key experiments.

Synthesis of a Hydrophobic Silica Sol using Methyltrithis compound (MTMS)

This protocol describes the preparation of a hydrophobic silica sol, which can be used to create water-repellent coatings.[7][12]

Materials:

-

Methyltrithis compound (MTMS)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Ammonium (B1175870) Hydroxide (NH₄OH, 5 M solution) - as a catalyst

Procedure:

-

In a clean, dry reaction vessel, prepare a solution of MTMS and methanol. A typical molar ratio is 1:10.56 (MTMS:MeOH).[12]

-

Separately, prepare an aqueous solution of the catalyst. For a molar ratio of MTMS:H₂O of 1:4.16, add the corresponding amount of 5 M NH₄OH to the deionized water.[12]

-

While stirring the MTMS/methanol solution vigorously, add the aqueous catalyst solution dropwise.

-

Continue stirring the mixture at room temperature for a designated period, typically several hours, to allow for hydrolysis and condensation to occur. The solution will gradually transform from a clear liquid to a more viscous sol.

-

The resulting sol can then be used for coating applications via dip-coating, spin-coating, or spray-coating.

-

After application, the coated substrate is typically dried at an elevated temperature (e.g., 60-100°C) to remove the solvent and promote further condensation, solidifying the gel network.

Preparation of Silica Nanoparticles via the Stöber Method using Tetrathis compound (TMOS)

The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles.[13][14]

Materials:

-

Tetrathis compound (TMOS)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Ammonium Hydroxide (NH₄OH, concentrated solution, e.g., 28-30%) - as a catalyst

Procedure:

-

In a reaction flask, mix methanol, deionized water, and ammonium hydroxide. The relative amounts of these components will influence the final particle size.

-

In a separate container, prepare a solution of TMOS in methanol. A common weight ratio for the reactant solution is 78.7% TMOS to 21.3% methanol.[13]

-

Under constant stirring, add the TMOS/methanol solution to the water/methanol/ammonia mixture. The addition can be done at a constant rate to ensure homogeneity.[13]

-

Allow the reaction to proceed under continuous stirring at room temperature. The formation of a white precipitate indicates the nucleation and growth of silica nanoparticles. The reaction time can vary from minutes to hours depending on the desired particle size.

-

Once the reaction is complete, the silica nanoparticles can be collected by centrifugation.

-

Wash the collected particles several times with ethanol (B145695) and deionized water to remove any unreacted precursors and the catalyst.

-

Dry the purified silica nanoparticles in an oven at a suitable temperature (e.g., 80-120°C).

The following diagram outlines the typical experimental workflow for sol-gel synthesis.

Characterization of this compound-Derived Sol-Gel Materials

A variety of analytical techniques are employed to characterize the structure, morphology, and properties of the synthesized materials.

| Characterization Technique | Information Obtained |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds present in the material, confirming the formation of Si-O-Si networks and the presence of functional groups from the organosilane precursors.[7][15] |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the gel, providing information on particle size, shape, and porosity.[12][15] |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure of the material, including the size and distribution of nanoparticles.[7] |

| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the porous gel network.[14][15] |

| Contact Angle Measurement | Quantifies the hydrophobicity or hydrophilicity of the material's surface, particularly relevant for materials synthesized with organo-functionalized methoxysilanes.[12] |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material by measuring weight loss as a function of temperature.[15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR) | Provides detailed information about the local chemical environment of silicon atoms, allowing for the quantification of the degree of condensation and the different siloxane species (e.g., Q³, Q⁴, T², T³).[16][17] |

Conclusion

Methoxysilanes are indispensable precursors in the field of sol-gel chemistry, offering a powerful toolkit for the rational design and synthesis of advanced materials. By carefully selecting the this compound precursor and controlling the reaction conditions, researchers and drug development professionals can create materials with a wide range of properties, from superhydrophobic surfaces to biocompatible matrices for controlled drug release. A thorough understanding of the fundamental hydrolysis and condensation reactions, coupled with precise experimental execution and comprehensive characterization, is key to unlocking the full potential of these versatile compounds in material science and pharmaceutical applications.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. dakenchem.com [dakenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. azonano.com [azonano.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Superhydrophobic Methylated Silica Sol for Effective Oil–Water Separation [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Preparation of MTMS based transparent superhydrophobic silica films by sol-gel method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetrathis compound [scirp.org]

- 15. mdpi.com [mdpi.com]

- 16. batadora.trentu.ca [batadora.trentu.ca]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Silane Coupling Agents: Core Principles and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Silane (B1218182) coupling agents are organosilicon compounds that serve as molecular bridges at the interface between inorganic and organic materials.[1] Their unique dual-functional structure allows them to form durable bonds between dissimilar materials, thereby enhancing adhesion, improving mechanical properties, and increasing the durability of composite materials, coatings, and adhesives.[2][3][4] This guide provides a comprehensive overview of the core principles of silane coupling agents, their mechanism of action, quantitative performance data, and detailed experimental protocols relevant to research and development.

The Fundamental Structure of Silane Coupling Agents

The general chemical structure of a silane coupling agent can be represented as R-Si-X₃.[5]

-

R (Organofunctional Group): This is a non-hydrolyzable organic group that is designed to be compatible with and react with an organic matrix, such as a polymer resin.[6][7] The choice of the R group is critical and depends on the type of organic material being used.[6] Common organofunctional groups include amino, epoxy, vinyl, and methacryloxy groups.[5][6]

-

Si (Silicon Atom): The central silicon atom is the core of the silane molecule.

-

X (Hydrolyzable Group): These are groups that can react with water (hydrolyze).[6][8] The most common hydrolyzable groups are alkoxy groups (e.g., methoxy, ethoxy), but acyloxy, halogen, or amine groups can also be used.[8] During the coupling process, these groups are hydrolyzed to form reactive silanol (B1196071) groups (Si-OH).[9][10]

The Mechanism of Action: A Step-by-Step Process

The efficacy of silane coupling agents stems from a multi-step reaction sequence that creates a stable bridge between an inorganic substrate and an organic matrix.[1] This process can be broadly categorized into hydrolysis, condensation, and interfacial bonding.[6][10]

Step 1: Hydrolysis The initial step involves the hydrolysis of the alkoxy groups on the silicon atom in the presence of water to form reactive silanol groups (-Si-OH).[3][10] The water required for this reaction can be atmospheric moisture, water present on the substrate surface, or added water.[10]

Step 2: Condensation The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Bonding to the Inorganic Substrate: The silanol groups can condense with hydroxyl (-OH) groups present on the surface of an inorganic substrate (like glass, metal oxides, or silica) to form stable, covalent siloxane bonds (Si-O-Substrate).[1][11]

-

Self-Condensation: The silanol groups can also self-condense with each other to form a polysiloxane network (Si-O-Si) on the substrate surface.[1][12]

Step 3: Interfacial Bonding The organofunctional group (R) of the silane, which is oriented away from the inorganic substrate, is then available to interact or form covalent bonds with the organic matrix during polymerization or curing.[7][13] This final step completes the molecular bridge, ensuring a strong and durable connection between the two dissimilar materials.[13]

Quantitative Performance Data

The effectiveness of silane coupling agents can be quantified through various performance metrics. The following tables summarize key data from different studies, providing a comparative benchmark.

Table 1: Adhesion Strength Enhancement Shear bond strength is a common metric to evaluate the improvement in adhesion between a substrate and an organic resin.

| Silane Coupling Agent | Substrate | Organic Matrix | Shear Bond Strength (MPa) - Untreated | Shear Bond Strength (MPa) - Treated | Reference |

| γ-Methacryloxypropyltrimethoxysilane (γ-MPTS) | CAD/CAM Resin Composite | Resin Cement | 8.2 | 15.6 | [14][15] |

| γ-Aminopropyltriethoxysilane (APTES) | Glass Fiber | Epoxy Resin | 25.3 | 42.1 | [16] |

| Vinyltrithis compound (VTMS) | Silica (B1680970) | Polyethylene | 12.5 | 28.9 | [17] |

Table 2: Surface Wettability Modification Contact angle measurements are used to assess the change in surface energy and wettability after silanization. A higher contact angle indicates a more hydrophobic surface.

| Silane Coupling Agent | Substrate | Water Contact Angle (°) - Untreated | Water Contact Angle (°) - Treated | Reference |

| Octadecyltrichlorosilane (OTS) | Silicon Wafer | <10 | 105 | [1] |

| 3-Aminopropyltriethoxysilane (APTES) | Glass | 34 | 62 | [18] |

| (3-Glycidyloxypropyl)trithis compound (GPTMS) | Aluminum | 78 | 45 | [16] |

Table 3: Mechanical Properties of Composites The incorporation of silane-treated fillers can significantly improve the mechanical properties of polymer composites.

| Filler | Polymer Matrix | Silane Treatment | Tensile Strength (MPa) | Flexural Modulus (GPa) | Reference |

| Carbon Fiber | Silicone Rubber | None | 2.6 | 1.2 | [16] |

| Carbon Fiber | Silicone Rubber | γ-Aminopropyltriethoxysilane | 3.7 | 1.8 | [16] |

| Glass Microspheres | Polyamide 11 | None | 45.2 | 2.1 | [19] |

| Glass Microspheres | Polyamide 11 | 3-(Aminopropyl)trithis compound | 58.6 | 2.9 | [19] |

Experimental Protocols

Reproducible and valid experimental findings rely on detailed methodologies. Below are protocols for key experiments involving silane coupling agents.

Protocol 1: Surface Modification of Glass Substrates

-

Substrate Preparation:

-

Clean glass slides by sonication in acetone (B3395972) for 15 minutes, followed by sonication in isopropanol (B130326) for 15 minutes.

-

Rinse the slides thoroughly with deionized water.

-

Activate the surface hydroxyl groups by immersing the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

-

Silane Solution Preparation: [20][21][22]

-

Prepare a 95% ethanol (B145695) / 5% water (v/v) solution.

-

Adjust the pH of the solution to 4.5-5.5 using acetic acid.[21]

-

Add the desired silane coupling agent to the solution with stirring to a final concentration of 2% (w/v).

-

Allow the solution to stir for 5-10 minutes to facilitate hydrolysis and the formation of silanol groups.[21]

-

-

-

Immerse the cleaned and dried glass slides in the silane solution for 2 minutes with gentle agitation.

-

Remove the slides and rinse briefly with ethanol to remove excess silane.[21]

-

-

Curing:

Protocol 2: Evaluation of Surface Wettability

-

Instrumentation: Use a contact angle goniometer.

-

Procedure:

-

Place a silanized substrate on the sample stage.

-

Dispense a 5 µL droplet of deionized water onto the surface.

-

Capture an image of the droplet and use the instrument's software to measure the static contact angle at the liquid-solid-vapor interface.

-

Perform measurements at a minimum of five different locations on the surface to ensure statistical significance.

-

Protocol 3: Integral Blend Method for Composite Preparation [17][23]

-

Material Preparation:

-

Dry the inorganic filler (e.g., silica powder) in an oven at 120°C for 4 hours to remove adsorbed moisture.

-

Prepare the polymer resin according to the manufacturer's specifications.

-

-

Compounding:

-

In a high-shear mixer, combine the polymer resin and the dried filler.

-

While mixing, add the silane coupling agent dropwise. The typical loading of the silane is 0.5-2.0% by weight of the filler.[24]

-

Continue mixing until a homogeneous composite is obtained.

-

-

Curing and Sample Preparation:

-

Cure the composite material according to the polymer manufacturer's recommended cycle (e.g., compression molding at a specific temperature and pressure).

-

Machine the cured composite into test specimens of appropriate dimensions for mechanical testing (e.g., tensile bars as per ASTM D638).

-

Applications in Research and Drug Development

Silane coupling agents are not limited to industrial applications and are increasingly utilized in advanced scientific research and drug development.

-

Surface Modification of Nanomaterials: Silanes are used to functionalize the surfaces of nanoparticles (e.g., silica, gold, iron oxide) to improve their dispersion in polymer matrices, enhance biocompatibility, and introduce reactive sites for conjugating biomolecules.[12][18][25]

-

Drug Delivery Systems: Mesoporous silica nanoparticles, functionalized with silanes, can be loaded with drugs.[25] The silane layer can be designed to control the drug release kinetics or to target specific cells or tissues.[25][26]

-

Biomaterials and Implants: Silane coupling agents are crucial in dentistry to promote adhesion between resin composites and silica-based restorative materials.[13][27] They are also used to modify the surfaces of metallic implants to improve their integration with bone tissue and to attach bioactive coatings.[28]

-

Biosensors and Diagnostics: Silanization is a common method for immobilizing antibodies, enzymes, or DNA probes onto the surface of sensor substrates (e.g., glass, silicon nitride) for various diagnostic assays.

Conclusion

Silane coupling agents are versatile molecules that provide a powerful tool for tailoring the interface between inorganic and organic materials.[1] A thorough understanding of their chemical structure, mechanism of action, and application protocols is essential for researchers, scientists, and drug development professionals to harness their full potential in creating advanced materials and innovative biomedical technologies. The selection of the appropriate silane and the optimization of the treatment process are critical for achieving the desired performance enhancements.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure of Silane Coupling Agent [silicone-surfactant.com]

- 6. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 7. Silane Coupling Agents Mechanism & Uses – Improve Bonding with Silane Bonding Agent [sinosil.com]

- 8. What is a Silane Coupling Agent? - Gelest [technical.gelest.com]

- 9. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]

- 10. gelest.com [gelest.com]

- 11. Silane Coupling Agent Mechanism - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 12. mdpi.com [mdpi.com]

- 13. dakenchem.com [dakenchem.com]

- 14. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 15. Quantitative evaluation of the degradation amount of the silane coupling layer of CAD/CAM resin composites by water absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. silicorex.com [silicorex.com]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. gelest.com [gelest.com]

- 21. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

- 22. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]

- 23. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 24. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]

- 25. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Tailoring layered double hydroxide nanomaterials through surface modification: design strategies and practical paradigms - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.aip.org [pubs.aip.org]

Methoxysilane Safety and Handling: An In-depth Technical Guide for Researchers

Abstract

Methoxysilanes are a versatile class of organosilicon compounds widely utilized in research and development for the synthesis of advanced materials, surface modification, and as coupling agents. Their reactivity, however, necessitates a thorough understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth overview of the chemical properties, associated hazards, and comprehensive safety precautions for handling methoxysilanes in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who work with these compounds. This document outlines detailed handling procedures, personal protective equipment (PPE) recommendations, storage and disposal guidelines, and emergency response protocols. Furthermore, it explores the toxicological profile of methoxysilanes, with a focus on the metabolic pathways of their hydrolysis products.

Introduction to Methoxysilanes

Methoxysilanes are characterized by the presence of one or more methoxy (B1213986) (-OCH₃) groups attached to a silicon atom. A general structure is represented as RₙSi(OCH₃)₄₋ₙ, where 'R' can be a variety of organic functional groups. The reactivity of the Si-OCH₃ bond, particularly its susceptibility to hydrolysis, is central to both their utility and their hazards. This hydrolysis reaction, which produces methanol (B129727) and silanols, is the foundation for their application in forming stable siloxane bonds (Si-O-Si) on surfaces and in matrices. However, this reactivity also presents significant safety challenges, including flammability and the generation of toxic byproducts.[1]

Chemical and Physical Properties

The physical and chemical properties of methoxysilanes vary depending on the specific compound. The following tables summarize key quantitative data for two common methoxysilanes, Methyltrimethoxysilane and Trithis compound, to provide a basis for risk assessment.

Table 1: Physical and Chemical Properties of Selected Methoxysilanes

| Property | Methyltrithis compound | Trithis compound |

| CAS Number | 1185-55-3 | 2487-90-3 |

| Molecular Formula | C₄H₁₂O₃Si | C₃H₁₀O₃Si |

| Molecular Mass | 136.22 g/mol | 122.195 g/mol |

| Appearance | Clear, colorless liquid | Clear, colorless liquid |

| Boiling Point | Not specified | 84 °C |

| Melting Point | Not specified | -115 °C |

| Flash Point | Not specified | -9 °C |

| Vapor Pressure | Not specified | < 7.2 mmHg (20 °C) |

| Solubility | Reacts with water | Slightly soluble in water, hydrolyzes rapidly |

Table 2: Toxicity Data for Selected Methoxysilanes

| Endpoint | Methyltrithis compound | Trithis compound |

| LD₅₀ Oral (Rat) | 11808 mg/kg (Rabbit) | 1560 µL/kg |

| LD₅₀ Dermal (Rabbit) | > 9600 mg/kg | 6300 µL/kg |

| LC₅₀ Inhalation (Rat) | Not specified | 42 ppm/4H |

Hazard Identification and Risk Assessment

The primary hazards associated with methoxysilanes are their flammability, reactivity with water, and the toxicity of their hydrolysis products.

-

Flammability: Many methoxysilanes are flammable liquids with low flash points, posing a significant fire risk.[5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]

-

Reactivity: Methoxysilanes react with water, including moisture in the air, to produce methanol, a flammable and toxic alcohol, and corrosive solutions.[1] This reaction can be catalyzed by both acids and bases.[7]

-

Health Hazards:

-

Inhalation: Inhalation of this compound vapors can cause irritation to the respiratory tract.[1][2] High concentrations may lead to more severe effects.

-

Skin and Eye Contact: Direct contact can cause skin irritation and severe eye damage, potentially leading to permanent injury.[1][8]

-

Ingestion: Ingestion is highly toxic.[9]

-

Toxicity of Hydrolysis Products: The primary hydrolysis product, methanol, is toxic and can cause systemic effects, including central nervous system depression, blindness, and metabolic acidosis.[4][10] The other hydrolysis product, a silanol, can condense to form oligomers and polymers.[11]

-

Safe Handling Protocols

Adherence to strict experimental protocols is crucial for the safe handling of methoxysilanes. The following procedures are recommended for laboratory personnel.

Engineering Controls

-

All work with methoxysilanes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]

-

Use of containment devices like glove boxes is recommended for operations where volatilization or aerosol generation is likely.[12]

-

Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[13]

-

Use explosion-proof electrical equipment and ensure proper grounding and bonding of all containers and equipment to prevent static discharge.[6][13]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling methoxysilanes.

Table 3: Recommended Personal Protective Equipment for Handling Methoxysilanes

| Body Part | Recommended PPE | Specifications and Considerations |

| Eyes/Face | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Consult glove manufacturer's compatibility charts for specific breakthrough times. Double gloving is recommended. |

| Body | Flame-resistant lab coat or chemical-resistant apron | A flame-resistant lab coat is essential due to the flammability of methoxysilanes. A chemical-resistant apron provides an additional layer of protection against splashes. |

| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required when working outside of a fume hood or when ventilation is inadequate. The specific type of respirator should be determined by a risk assessment. |

General Handling Procedures

-

Before use, thoroughly inspect containers for any signs of damage or leaks.

-